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Compound of Interest

Compound Name: AM3102

Cat. No.: B10768088 Get Quote

A Note to the Researcher: The designation "AM3102" appears to refer to an electronic

component, a digitally tunable bandpass filter, rather than a chemical compound utilized in

biological research. Given the detailed request for information related to lipid-sensing

mechanisms, it is possible there has been a misidentification of the compound of interest.

Research into lipid-sensing often involves the G protein-coupled receptor GPR55, a key player

in lipid signaling. Modulators of GPR55 with designations such as AM251 and AM281 are

frequently used in these studies. The following application notes and protocols are based on

the study of GPR55 and its ligands as a central component of lipid-sensing research. Should

"AM3102" be an alternative or novel designation for a GPR55 modulator, these guidelines will

likely still be highly relevant.

Application Notes: Investigating Lipid-Sensing via
GPR55 Modulation
Introduction

The G protein-coupled receptor 55 (GPR55) is increasingly recognized as a significant sensor

for various lipid molecules, playing a crucial role in numerous physiological and pathological

processes.[1][2] Its activation by endogenous lipids like lysophosphatidylinositol (LPI) triggers a

cascade of intracellular signaling events, making it a key target for understanding lipid-

mediated cellular communication.[2][3] GPR55 is implicated in conditions such as metabolic

disorders, inflammation, and cancer, highlighting its therapeutic potential.[2][4][5]
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This document provides an overview and protocols for utilizing GPR55 antagonists to study

lipid-sensing mechanisms in vitro. GPR55 antagonists are invaluable tools for dissecting the

downstream signaling pathways and cellular responses initiated by lipid ligands.

Principle of Action

GPR55 activation, typically by an agonist like LPI, initiates signaling through Gα13 and RhoA,

leading to the activation of downstream effectors such as ROCK.[2] This can result in the

release of intracellular calcium, activation of transcription factors like NFAT, and

phosphorylation of ERK1/2.[6] By employing a GPR55 antagonist, researchers can selectively

block these signaling events, thereby elucidating the specific role of GPR55 in a given

biological context.

Data Presentation

The following tables summarize key quantitative data for commonly used GPR55 modulators.

Table 1: Potency of Selected GPR55 Antagonists

Compound Target Assay Type IC50 (nM) Reference

ML193 GPR55
β-arrestin

recruitment
221 [7]

ML192 GPR55
β-arrestin

recruitment
1080 [7]

ML191 GPR55
β-arrestin

recruitment
160 [7]

CID16020046 GPR55

GPR55

constitutive

activity

150 [8]

Table 2: Potency of Selected GPR55 Agonists
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Compound Target Assay Type EC50 (nM) Reference

LPI GPR55
Calcium

Mobilization

Varies by cell

type
[6]

O-1602 GPR55 Not Specified Not Specified [9]

ML-184 GPR55 Not Specified 250 [8]

Experimental Protocols
Protocol 1: In Vitro Calcium Mobilization Assay

This protocol measures the ability of a GPR55 antagonist to inhibit agonist-induced intracellular

calcium release in a cell line expressing GPR55 (e.g., HEK293-GPR55).

Materials:

HEK293 cells stably expressing human GPR55

Culture medium (e.g., DMEM with 10% FBS)

Fluo-4 AM calcium indicator dye

Pluronic F-127

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

GPR55 agonist (e.g., LPI)

GPR55 antagonist of interest

96-well black, clear-bottom plates

Fluorescence plate reader with injection capabilities

Procedure:
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Cell Plating: Seed HEK293-GPR55 cells in a 96-well plate at a density that will result in a

confluent monolayer on the day of the assay. Incubate for 24 hours at 37°C, 5% CO2.

Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.

Aspirate the culture medium from the cells and add the loading buffer. Incubate for 1 hour at

37°C.

Cell Washing: Gently wash the cells twice with HBSS to remove excess dye.

Antagonist Incubation: Add HBSS containing the desired concentrations of the GPR55

antagonist to the wells. Incubate for 15-30 minutes at room temperature.

Calcium Measurement: Place the plate in the fluorescence plate reader. Set the excitation

and emission wavelengths for Fluo-4 (e.g., 485 nm and 525 nm, respectively).

Agonist Injection and Reading: Establish a baseline fluorescence reading for each well.

Inject the GPR55 agonist (e.g., LPI) at a predetermined concentration (e.g., EC80) and

immediately begin recording fluorescence intensity over time.

Data Analysis: Calculate the change in fluorescence (peak fluorescence - baseline

fluorescence) for each well. Plot the response against the antagonist concentration and fit

the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: ERK1/2 Phosphorylation Assay (Western Blot)

This protocol assesses the effect of a GPR55 antagonist on agonist-induced phosphorylation of

ERK1/2.

Materials:

Cells expressing GPR55

Serum-free culture medium

GPR55 agonist (e.g., LPI)

GPR55 antagonist of interest
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Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

BCA protein assay kit

SDS-PAGE gels and running buffer

Transfer buffer and PVDF membrane

Blocking buffer (e.g., 5% BSA in TBST)

Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system

Procedure:

Cell Culture and Starvation: Culture cells to ~80% confluency. Serum-starve the cells for 4-6

hours prior to treatment.

Antagonist Pre-treatment: Pre-incubate the cells with various concentrations of the GPR55

antagonist for 30 minutes.

Agonist Stimulation: Stimulate the cells with a GPR55 agonist (e.g., LPI) for a predetermined

time (e.g., 5-15 minutes).

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

assay.

Western Blotting:

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

Transfer the proteins to a PVDF membrane.
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Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary anti-p-ERK antibody overnight at 4°C.

Wash the membrane with TBST and incubate with the HRP-conjugated secondary

antibody for 1 hour at room temperature.

Wash the membrane again and apply the chemiluminescent substrate.

Capture the image using an imaging system.

Stripping and Re-probing: Strip the membrane and re-probe with the anti-t-ERK antibody to

normalize for protein loading.

Data Analysis: Quantify the band intensities for p-ERK and t-ERK. Calculate the ratio of p-

ERK to t-ERK for each condition. Plot the normalized p-ERK levels against the antagonist

concentration to determine the inhibitory effect.
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Caption: Simplified GPR55 signaling cascade upon agonist activation.

Experimental Workflow for Antagonist Screening
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Downstream Assays
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Caption: Workflow for characterizing GPR55 antagonist potency.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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